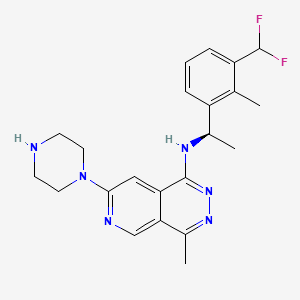

SOS1 Ligand intermediate-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26F2N6 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine |

InChI |

InChI=1S/C22H26F2N6/c1-13-16(5-4-6-17(13)21(23)24)14(2)27-22-18-11-20(30-9-7-25-8-10-30)26-12-19(18)15(3)28-29-22/h4-6,11-12,14,21,25H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1 |

InChI Key |

BJSUKDAYXRZSRS-CQSZACIVSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)F)[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCNCC4)C |

Canonical SMILES |

CC1=C(C=CC=C1C(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCNCC4)C |

Origin of Product |

United States |

Foundational & Exploratory

The Disruption of the SOS1-RAS Interaction: A Technical Guide to the Mechanism of Action of SOS1 Inhibitors in the RAS Pathway

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism of action of small molecule inhibitors targeting Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for the RAS family of small GTPases. While the specific molecule "SOS1 Ligand intermediate-6" is a synthetic precursor used in the development of proteolysis-targeting chimeras (PROTACs) and does not directly modulate the RAS pathway, this guide will focus on the well-characterized mechanisms of potent SOS1 inhibitors that have emerged as promising therapeutic strategies in RAS-driven cancers.[1][2][3] We will delve into the core principles of SOS1 inhibition, present key quantitative data, outline experimental methodologies, and provide a visual representation of the signaling pathway.

The Role of SOS1 in the RAS Activation Cycle

The RAS proteins (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][5] This cycle is tightly regulated by two main classes of proteins: GEFs, which promote the exchange of GDP for GTP, leading to RAS activation, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.

SOS1 is a major GEF that transduces signals from receptor tyrosine kinases (RTKs) to RAS.[6][7] Upon RTK activation, SOS1 is recruited to the plasma membrane where it engages with RAS. SOS1 possesses a catalytic site within its CDC25 domain that facilitates the release of GDP from RAS, allowing the more abundant GTP to bind and activate downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and differentiation.[4][8]

Mechanism of Action of SOS1 Inhibitors

Small molecule inhibitors of SOS1 have been developed to disrupt the activation of RAS. These inhibitors typically function by binding to a hydrophobic pocket on the CDC25 domain of SOS1.[9] This binding event sterically hinders the interaction between SOS1 and RAS, thereby preventing the SOS1-mediated nucleotide exchange.[4][9] By locking SOS1 in a state that is unable to productively engage with RAS, these inhibitors effectively reduce the levels of active, GTP-bound RAS in the cell. This leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, and consequently inhibits the proliferation of cancer cells that are dependent on RAS signaling.[4][10]

Prominent examples of such inhibitors include BAY-293 and BI-3406, which have been extensively characterized and serve as valuable tool compounds for studying the therapeutic potential of SOS1 inhibition.[10][11][12]

Quantitative Data for Representative SOS1 Inhibitors

The potency of SOS1 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of these compounds.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| BAY-293 | KRAS–SOS1 Interaction | Biochemical | 21 | [10] |

| BI-3406 | KRAS G12C/SOS1 PPI HTRF | Biochemical | 31 | [11] |

| MRTX0902 | pERK Modulation | MKN1 (KRAS WT amplified) | 39.6 | [13] |

| SOS1-IN-14 | SOS1 Inhibition | Biochemical | 3.9 | [6] |

| SOS1-IN-15 | SOS1 Inhibition | Biochemical | 5 | [2][6] |

Experimental Protocols

The characterization of SOS1 inhibitors involves a suite of biochemical and cellular assays to determine their mechanism of action, potency, and cellular effects.

Biochemical Assays

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay

-

Principle: This assay measures the disruption of the interaction between SOS1 and KRAS. Recombinant, tagged versions of SOS1 and KRAS are used. One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. SOS1 inhibitors will disrupt this interaction, leading to a decrease in the HTRF signal.[11][14][15]

-

General Protocol:

-

Recombinant GST-tagged SOS1 and His-tagged KRAS-GDP are incubated together in an assay buffer.

-

An anti-GST antibody labeled with the donor fluorophore and an anti-His antibody labeled with the acceptor fluorophore are added.

-

The test compound (potential SOS1 inhibitor) is added at various concentrations.

-

The reaction is incubated to allow for protein-protein interaction and inhibitor binding.

-

The HTRF signal is read on a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[11]

-

4.1.2. Nucleotide Exchange Assay

-

Principle: This assay directly measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP) on RAS.[16] Inhibitors of the SOS1-RAS interaction will prevent this exchange, resulting in a lower fluorescence signal.

-

General Protocol:

-

Recombinant KRAS is pre-loaded with GDP.

-

The test compound is incubated with recombinant SOS1.

-

The KRAS-GDP is added to the SOS1-inhibitor mixture.

-

The nucleotide exchange reaction is initiated by the addition of a fluorescently labeled GTP analog.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of nucleotide exchange is calculated, and the inhibitory effect of the compound is determined.[16]

-

Cellular Assays

4.2.1. Phospho-ERK (pERK) Western Blotting

-

Principle: This assay assesses the downstream effects of SOS1 inhibition on the MAPK signaling pathway. Inhibition of SOS1 should lead to a decrease in the levels of active, GTP-bound RAS, which in turn reduces the phosphorylation of ERK.

-

General Protocol:

-

Cancer cells with a known RAS mutation are seeded and allowed to attach.

-

The cells are treated with varying concentrations of the SOS1 inhibitor for a specified period.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of pERK to total ERK.[5][13][17][18]

-

Signaling Pathway and Inhibition Visualization

The following diagram illustrates the SOS1-mediated RAS activation pathway and the mechanism of its inhibition.

Caption: SOS1-mediated RAS activation pathway and the inhibitory mechanism of a small molecule SOS1 inhibitor.

Conclusion

The inhibition of the SOS1-RAS interaction presents a compelling strategy for the treatment of RAS-driven cancers. Small molecule inhibitors that bind to the catalytic domain of SOS1 effectively block the activation of RAS, leading to the suppression of downstream oncogenic signaling. The in-depth understanding of this mechanism of action, supported by robust biochemical and cellular assays, is crucial for the continued development of novel and effective therapies targeting this critical node in the RAS pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

The Emergence of SOS1 as a Key Therapeutic Target in RAS-Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a pivotal and actionable therapeutic target in the fight against RAS-driven cancers. For decades, direct inhibition of the oncoprotein RAS has proven to be a formidable challenge due to its picomolar affinity for GTP and the absence of well-defined druggable pockets. This has led to the exploration of alternative strategies, with the targeting of SOS1 gaining significant traction. SOS1 plays a critical role in activating RAS by catalyzing the exchange of GDP for GTP, thereby switching RAS to its active, signal-transducing state. In cancers harboring RAS mutations, tumor cells often remain dependent on SOS1 for sustained oncogenic signaling. This dependency presents a therapeutic window for intervention. This technical guide provides an in-depth overview of the discovery and significance of SOS1 as a therapeutic target, detailing its mechanism of action, the development of potent inhibitors, and key experimental methodologies for its investigation.

Discovery and Significance of SOS1 in Oncology

The discovery of SOS1's role in RAS activation dates back to genetic studies in Drosophila. Its human homolog, SOS1, was subsequently identified as a key intermediary linking receptor tyrosine kinase (RTK) activation to the RAS signaling cascade. In the context of oncology, the significance of SOS1 lies in its essential role in both wild-type and mutant RAS activation.[1] In RAS-mutated cancers, where RAS is constitutively active, tumor cells often exhibit a continued reliance on SOS1 for maximal oncogenic output and survival.[2] This is due in part to a positive feedback loop where active RAS can allosterically activate SOS1, further amplifying the signaling cascade.[3]

Targeting SOS1 offers several advantages over direct RAS inhibition. Firstly, it provides a pan-RAS strategy, as SOS1 activates multiple RAS isoforms (KRAS, HRAS, and NRAS).[4] Secondly, SOS1 inhibitors can be combined with other targeted therapies, such as MEK inhibitors or direct KRAS inhibitors (e.g., for the G12C mutation), to achieve synergistic anti-tumor effects and overcome adaptive resistance mechanisms.[2][5] Inhibition of SOS1 prevents the reloading of both wild-type and mutant RAS with GTP, thereby dampening the entire downstream RAS-RAF-MEK-ERK pathway.[1][6]

The SOS1-Mediated Signaling Pathway

SOS1 is a critical node in the RAS/MAPK signaling pathway, a central regulator of cell proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the recruitment of the GRB2-SOS1 complex to the plasma membrane. SOS1 then acts as a guanine nucleotide exchange factor (GEF) for RAS, promoting the exchange of GDP for GTP and thereby activating RAS. Active, GTP-bound RAS then recruits and activates downstream effector proteins, most notably RAF kinases, initiating a phosphorylation cascade through MEK and ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression, driving cell cycle progression and other cellular processes.

In many cancers, this pathway is hyperactivated due to mutations in RAS or upstream components.[7] SOS1 inhibitors block the catalytic activity of SOS1, preventing the activation of RAS and thereby inhibiting the entire downstream signaling cascade.[1] Furthermore, inhibition of downstream effectors like MEK can lead to a feedback-mediated reactivation of SOS1; thus, combining SOS1 and MEK inhibitors can result in a more profound and durable pathway inhibition.

SOS1-mediated RAS activation pathway and point of inhibition.

Quantitative Data on SOS1 Inhibitors

Several potent and selective small-molecule inhibitors of SOS1 have been developed and characterized. These compounds typically bind to the catalytic site of SOS1, preventing its interaction with RAS. The following tables summarize key preclinical data for three prominent SOS1 inhibitors: BI-3406, BAY-293, and MRTX0902.

Table 1: In Vitro Potency of SOS1 Inhibitors (IC50)

| Inhibitor | Assay Type | Target/Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference(s) |

| BI-3406 | SOS1:KRAS Interaction | Biochemical | - | - | 5 | [4] |

| pERK Inhibition | DLD-1 | Colorectal | G13D | 24 | [8] | |

| Proliferation | DLD-1 | Colorectal | G13D | 36 | [8] | |

| Proliferation | A549 | NSCLC | G12S | - | [4] | |

| Proliferation | MIA PaCa-2 | Pancreatic | G12C | - | [4] | |

| BAY-293 | KRAS-SOS1 Interaction | Biochemical | - | - | 21 | [1][2][9][10][11] |

| RAS Activation | HeLa | Cervical | WT | 410 | [9] | |

| pERK Inhibition | K-562 | CML | WT | 180 | [9] | |

| Proliferation | K-562 | CML | WT | 1090 | [10] | |

| Proliferation | MOLM-13 | AML | WT | 995 | [10] | |

| Proliferation | NCI-H358 | NSCLC | G12C | 3480 | [10] | |

| Proliferation | Calu-1 | NSCLC | G12C | 3190 | [10] | |

| MRTX0902 | SOS1:KRAS Interaction | Biochemical | - | - | 46 | [12] |

| Proliferation | MKN-1 | Gastric | - | 29 | [12] |

Table 2: In Vivo Efficacy of SOS1 Inhibitors (Tumor Growth Inhibition)

| Inhibitor | Dose & Schedule | Xenograft Model | Cancer Type | KRAS Mutation | TGI (%) | Reference(s) |

| BI-3406 | 12.5 mg/kg b.i.d. | A549 | NSCLC | G12S | 39 | [4] |

| 50 mg/kg b.i.d. | A549 | NSCLC | G12S | 66 | [4] | |

| 12 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 66 | [4] | |

| 50 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 87 | [4] | |

| MRTX0902 | 25 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 41 | [1] |

| 50 mg/kg b.i.d. | MIA PaCa-2 | Pancreatic | G12C | 53 | [1] | |

| 25 mg/kg b.i.d. | NCI-H1435 | NSCLC | NF1 mutant | 50 | [13] | |

| 50 mg/kg b.i.d. | NCI-H1435 | NSCLC | NF1 mutant | 73 | [13] | |

| MRTX0902 + Adagrasib | 50 mg/kg b.i.d. + 10 mg/kg q.d. | MIA PaCa-2 | Pancreatic | G12C | -92 (regression) |

Table 3: Preclinical Pharmacokinetic Parameters of SOS1 Inhibitors

| Inhibitor | Species | Route | T1/2 (h) | Clearance (mL/min/kg) | Vd (L/kg) | Bioavailability (%) | Reference(s) |

| BI-3406 | Mouse | Oral | - | - | - | 100 | [4][8] |

| Rat | Oral | - | - | - | 100 | [4][8] | |

| Dog | Oral | - | - | - | 52 | [4] | |

| MRTX0902 | Mouse | IV | 1.3 | 14.6 | 0.48 | - | |

| Mouse | Oral | - | - | - | 38 | ||

| Rat | IV | 0.62 | 4.4 | 0.28 | - | ||

| Rat | Oral | - | - | - | 83 | ||

| Dog | IV | 1.1 | 4.9 | 0.42 | - | ||

| Dog | Oral | - | - | - | 59 |

Key Experimental Protocols

The validation of SOS1 as a therapeutic target and the characterization of its inhibitors rely on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

RAS Activation Assay (GTP-RAS Pulldown)

This assay is designed to specifically isolate and quantify the active, GTP-bound form of RAS from cell lysates.

Principle: A fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS, is used to pull down active RAS. The amount of pulled-down RAS is then quantified by Western blotting.

Protocol:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with compounds as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with a suitable lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate (typically 500 µg - 1 mg of total protein) with GST-RAF1-RBD beads (or a similar affinity reagent) for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a pan-RAS or isoform-specific RAS antibody to detect the amount of active RAS.

-

A fraction of the total cell lysate should be run as a control to determine the total RAS levels.

-

SOS1-Mediated Guanine Nucleotide Exchange Assay

This biochemical assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on RAS.

Principle: The assay monitors the change in fluorescence polarization or intensity as a fluorescent GTP analog (e.g., BODIPY-GTP) binds to RAS upon the release of GDP, a reaction catalyzed by SOS1.

Protocol:

-

Reagent Preparation:

-

Purify recombinant human SOS1 (catalytic domain) and RAS proteins.

-

Load RAS with GDP by incubation with a molar excess of GDP.

-

-

Assay Reaction:

-

In a microplate, combine GDP-loaded RAS, the SOS1 inhibitor to be tested (at various concentrations), and the fluorescent GTP analog in an appropriate assay buffer.

-

Initiate the reaction by adding a catalytic amount of SOS1.

-

-

Data Acquisition:

-

Monitor the change in fluorescence over time using a plate reader.

-

The rate of nucleotide exchange is determined from the slope of the fluorescence curve.

-

Calculate the IC50 of the inhibitor by plotting the exchange rate against the inhibitor concentration.

-

Cell Viability Assay

This assay determines the effect of SOS1 inhibitors on the proliferation and survival of cancer cells.

Principle: Various methods can be employed, such as the MTT or CellTiter-Glo assay, which measure metabolic activity as a surrogate for cell viability.

Protocol (using CellTiter-Glo):

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the SOS1 inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 value.

-

A typical experimental workflow for the validation of a SOS1 inhibitor.

Future Directions and Conclusion

The development of SOS1 inhibitors represents a significant advancement in the quest for effective therapies for RAS-driven cancers. The promising preclinical data, particularly in combination with other targeted agents, has paved the way for clinical investigation. Future research will likely focus on several key areas:

-

Optimizing Combination Therapies: Identifying the most effective combination partners for SOS1 inhibitors and understanding the molecular basis of their synergy will be crucial for clinical success.

-

Overcoming Resistance: Investigating the mechanisms of both intrinsic and acquired resistance to SOS1 inhibitors will be essential for developing strategies to circumvent them. This may involve the development of next-generation inhibitors or novel combination approaches.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to SOS1-targeted therapies will be critical for personalizing treatment.

-

Exploring SOS1 Degraders: The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 offers an alternative and potentially more durable therapeutic strategy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. benchchem.com [benchchem.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pubs.acs.org [pubs.acs.org]

The Advent of SOS1 Degraders: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing strategies to counteract oncogenic signaling pathways. One such critical pathway is the RAS-MAPK cascade, frequently mutated in various cancers. Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), plays a pivotal role in activating RAS proteins, making it a compelling target for therapeutic intervention. While inhibitors of SOS1 have been developed, a newer and powerful modality, targeted protein degradation (TPD), has emerged, offering distinct advantages. This technical guide delves into the core of this approach, focusing on the development and application of SOS1-targeting degraders, often synthesized from precursors like SOS1 Ligand intermediate-6.

The Rationale for SOS1 Degradation

SOS1 facilitates the exchange of GDP for GTP on RAS proteins (KRAS, HRAS, and NRAS), switching them to their active, signal-propagating state. In cancers driven by KRAS mutations, SOS1 activity is crucial for maintaining the oncogenic output of the RAS-MAPK pathway.[1] Traditional inhibitors block the catalytic activity of SOS1, but their efficacy can be limited by factors such as the need for high and sustained occupancy of the target protein and potential for the development of resistance.[2]

Targeted protein degradation, primarily through the use of Proteolysis Targeting Chimeras (PROTACs), offers an alternative and often more effective strategy.[3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate the target protein entirely.[3] This event-driven mechanism, where one PROTAC molecule can mediate the degradation of multiple target proteins, can lead to a more profound and durable biological effect at lower compound concentrations compared to traditional inhibitors.[4] Furthermore, by removing the entire protein, PROTACs can abrogate both the catalytic and non-catalytic scaffolding functions of the target.[5]

SOS1-Targeting PROTACs: Design and Synthesis

SOS1-targeting PROTACs are constructed from three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[3] Intermediates like This compound are foundational chemical entities used in the synthesis of the SOS1-binding warhead of the final PROTAC molecule.[6]

The design and synthesis of these degraders is a modular process, allowing for the systematic optimization of their properties.[5] For example, the quinazoline core is often used as a scaffold for the SOS1-binding moiety, with modifications at the 6- and 7-positions serving as attachment points for the linker and E3 ligase ligand.[5]

A number of potent SOS1 degraders have been developed, including P7 and SIAIS562055, which have demonstrated significant degradation of SOS1 in cancer cell lines and patient-derived organoids.[5][7]

Quantitative Analysis of SOS1 Degraders

The efficacy of SOS1 degraders is quantified by several key parameters. These metrics are crucial for comparing the potency and effectiveness of different compounds and for guiding further optimization.

| Compound/Degrader | Cell Line(s) | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase | Notes | Reference |

| P7 | SW620 (CRC) | Not explicitly stated, but effective at 1µM | ~92% at 48h | ~5 times lower than BI3406 | Cereblon | Showed superior activity in inhibiting colorectal cancer (CRC) patient-derived organoid (PDO) growth compared to a SOS1 inhibitor. | [5] |

| 11o | SW620, A549, DLD-1 | 1.85 - 7.53 | Not specified | Potent anti-proliferative activity | Cereblon | A pyrido[2,3-d]pyrimidin-7-one-based SOS1 PROTAC. | [8] |

| SIAIS562055 | K562, KRAS-mutant cancer cells | Not specified, but potent | Sustained degradation | Superior to small-molecule inhibitors | Cereblon | Designed by connecting a CRBN ligand to an analog of the SOS1 inhibitor BI-3406. | [7][9] |

| PROTAC SOS1 degrader-6 (compound 23) | KRAS-driven cancer cells | Efficient degradation | Not specified | Significant antiproliferative potency | (S,R,S)-AHPC (VHL ligand) | Synergizes with KRAS G12C inhibitors. | [10][11] |

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved. IC50 : The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%.

Signaling Pathways and Experimental Workflows

Understanding the biological context and having robust experimental workflows are critical for the successful development and evaluation of SOS1 degraders.

SOS1 Signaling in KRAS-Mutant Cancer

SOS1 is a key node in the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. The following diagram illustrates the central role of SOS1 in this pathway.

Caption: SOS1-mediated activation of the RAS-MAPK signaling pathway.

General Workflow for SOS1 PROTAC Development and Evaluation

The development of a SOS1 degrader follows a structured workflow, from initial design to in-depth biological characterization.

Caption: A typical workflow for the development of SOS1 PROTACs.

Mechanism of Action of a SOS1 PROTAC

The core function of a SOS1 PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of SOS1.

Caption: Mechanism of SOS1 degradation mediated by a PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful evaluation of SOS1 degraders.

Synthesis of a SOS1 PROTAC (General Scheme)

The synthesis of SOS1 PROTACs is a multi-step process that involves the preparation of the SOS1-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. The following is a generalized protocol based on common synthetic strategies.[5]

-

Synthesis of the SOS1 Ligand with Linker Attachment Point:

-

Start with a suitable precursor, which could be derived from or is analogous to This compound .

-

Modify the core structure (e.g., a quinazoline) to introduce a reactive group (e.g., a hydroxyl or amino group) at a solvent-exposed position that does not interfere with SOS1 binding. This serves as the anchor point for the linker.

-

Protect other reactive functional groups as necessary.

-

-

Synthesis of the E3 Ligase Ligand with Linker:

-

Synthesize or procure a suitable E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a hydroxyproline-based ligand for VHL).

-

Attach a linker with a terminal reactive group that is complementary to the reactive group on the SOS1 ligand. The linker length and composition are critical for optimal ternary complex formation and can be varied.

-

-

Conjugation of the SOS1 Ligand and E3 Ligase Ligand-Linker:

-

Deprotect the reactive groups on the SOS1 ligand if necessary.

-

Couple the SOS1 ligand to the E3 ligase ligand-linker moiety using a suitable chemical reaction (e.g., amide bond formation, ether synthesis, or click chemistry).

-

Purify the final PROTAC compound using techniques such as flash chromatography and HPLC.

-

Characterize the structure and purity of the final product using NMR and mass spectrometry.

-

Western Blot for SOS1 Degradation

This protocol is used to assess the reduction in SOS1 protein levels following treatment with a degrader.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., SW620) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the SOS1 degrader or DMSO (vehicle control) for a specified time course (e.g., 6, 12, 24, 48 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with intermittent vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the SOS1 signal to the loading control.

-

Cellular Proliferation Assay

This assay measures the effect of SOS1 degradation on the growth of cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the SOS1 degrader. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a commercially available assay such as CellTiter-Glo® (promega) which measures ATP levels, or an MTS/MTT assay which measures metabolic activity.

-

Read the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Future Perspectives

The targeted degradation of SOS1 represents a promising therapeutic strategy for KRAS-driven cancers. The field is rapidly advancing, with ongoing efforts to develop next-generation degraders with improved potency, selectivity, and drug-like properties. Key areas of future research include:

-

Exploring different E3 ligases: While most current SOS1 degraders utilize CRBN or VHL, recruiting other E3 ligases could expand the scope of degradable targets and overcome potential resistance mechanisms.[12]

-

Overcoming resistance: Investigating and understanding the mechanisms of resistance to SOS1 degraders will be crucial for developing effective combination therapies and next-generation compounds.

-

Expanding to other indications: The role of SOS1 in other diseases beyond cancer is an area of active investigation, and SOS1 degraders could potentially be applied in these contexts as well.

References

- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of SOS1: A Technical Guide to its Guanine Nucleotide Exchange Factor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a ubiquitously expressed, multidomain protein that functions as a crucial guanine nucleotide exchange factor (GEF). Its primary role is to catalyze the activation of small GTPases, most notably RAS proteins.[1][2] This activation is a pivotal control point in cellular signaling, translating extracellular cues into intracellular responses. Specifically, SOS1 facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS, converting it from an inactive to an active, signal-transducing state.[1][3] This process initiates downstream cascades, including the RAS/MAPK pathway, which governs fundamental cellular processes such as proliferation, differentiation, migration, and apoptosis.[4]

Given its central role in activating RAS, a protein family frequently mutated in human cancers, SOS1 has emerged as a high-priority target for therapeutic intervention.[5][6] Dysregulation of SOS1 activity, often through gain-of-function mutations, is also implicated in developmental disorders like Noonan syndrome.[4][7] This guide provides an in-depth technical overview of SOS1's GEF activity, its complex regulatory mechanisms, its role in disease, and the methodologies used to study its function.

SOS1 Structure and Functional Domains

SOS1 is a large protein (~150 kDa) with a modular architecture, where each domain contributes to its regulation and catalytic function.[7][8]

-

Histone-like Fold (HF) and Dbl Homology (DH)/Pleckstrin Homology (PH) Domains: Located at the N-terminus, these domains form a structural block that maintains SOS1 in a state of autoinhibition under basal conditions.[9][10] The DH-PH cassette, typically associated with GEF activity for Rho family GTPases, in SOS1 primarily serves a regulatory role by sterically hindering access to other functional sites.[11][12]

-

RAS Exchanger Motif (REM) and CDC25 Homology Domains: This segment constitutes the catalytic core of SOS1. The CDC25 domain is the primary site of catalytic activity, directly engaging RAS-GDP to facilitate nucleotide release.[9][13] The REM domain works in concert with the CDC25 domain and contains a crucial allosteric binding site for RAS-GTP.[8][13]

-

Proline-Rich (PR) Domain: The C-terminal region is intrinsically disordered and contains multiple proline-rich motifs.[14] This domain serves as a scaffold for protein-protein interactions, most notably binding to the SH3 domains of the adaptor protein Grb2.[11][15]

The Catalytic Mechanism of Guanine Nucleotide Exchange

The fundamental function of SOS1 is to accelerate the intrinsically slow rate of GDP dissociation from RAS. The process can be broken down into several key steps:

-

Binding of RAS-GDP: The catalytic CDC25 domain of SOS1 binds to inactive, GDP-bound RAS.

-

Conformational Change: This interaction induces a conformational change in RAS, particularly in the Switch I and Switch II regions that coordinate the guanine nucleotide.

-

GDP Dissociation: SOS1 pries open the nucleotide-binding pocket, destabilizing the interaction between RAS and GDP, leading to GDP release.

-

GTP Binding: Due to the high intracellular concentration of GTP relative to GDP, GTP rapidly enters the now-empty nucleotide-binding pocket of RAS.

-

Release of Active RAS-GTP: The binding of GTP triggers the dissociation of the RAS-SOS1 complex, releasing active, GTP-bound RAS to engage with downstream effector proteins like RAF.[1]

Regulation of SOS1 Guanine Nucleotide Exchange Activity

SOS1 activity is tightly controlled by a multi-layered regulatory network to prevent aberrant RAS signaling.

Upstream Activation via Receptor Tyrosine Kinases (RTKs)

The canonical pathway for SOS1 activation begins with the binding of a growth factor (e.g., EGF) to its corresponding RTK.

-

RTK Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and autophosphorylation on specific tyrosine residues.

-

Grb2 Adaptor Recruitment: The adaptor protein Grb2 binds to these phosphotyrosine sites via its SH2 domain.

-

SOS1 Recruitment: Grb2, through its two SH3 domains, constitutively binds to the proline-rich domain of SOS1.[11][15] This interaction recruits the Grb2-SOS1 complex from the cytosol to the plasma membrane.[16]

-

Relief of Autoinhibition: Translocation to the membrane and interaction with membrane lipids (e.g., PIP2) helps to relieve the autoinhibitory constraints imposed by the N-terminal domains, making the catalytic site accessible to RAS.[9][17]

Allosteric Regulation by RAS-GTP

SOS1 activity is subject to a powerful positive feedback loop. Active RAS-GTP can bind to a second, allosteric site located in the REM domain of SOS1.[8][13] This binding event induces a conformational change that further stabilizes the active state of SOS1, significantly increasing its catalytic efficiency.[13] This mechanism allows for a rapid and robust amplification of the initial activation signal, leading to a switch-like activation of the RAS pathway.[18] Molecular dynamics simulations suggest a "fast cycle" where allosteric RAS-GTP binding promotes efficient GDP release from the catalytic site, and a "slow cycle" when RAS-GDP occupies the allosteric site.[13]

Negative Feedback Regulation

To terminate the signal, negative feedback mechanisms are employed. One key mechanism involves the downstream kinase ERK, which is activated by the RAS/MAPK cascade. Activated ERK can phosphorylate SOS1 on its C-terminal tail.[3] This phosphorylation can create a binding site for 14-3-3 proteins, which may disrupt the SOS1-Grb2 interaction, leading to the dissociation of SOS1 from the membrane and a shutdown of its GEF activity.[17][19]

SOS1 in the RAS/MAPK Signaling Pathway

SOS1 is the primary GEF linking upstream receptor activation to the RAS/MAPK cascade.

SOS1 as a Therapeutic Target in Oncology

The reliance of oncogenic RAS on GEF activity for full activation makes SOS1 a compelling therapeutic target.[5] While RAS proteins themselves were long considered "undruggable," inhibiting their activation by targeting the SOS1:RAS protein-protein interaction provides an alternative strategy.[6][20] This is particularly relevant for KRAS-mutant cancers, which are prevalent in pancreatic, colorectal, and non-small cell lung cancers.[2][21]

Several small-molecule inhibitors have been developed that bind to a pocket on SOS1, preventing it from engaging with RAS.[5] This approach blocks the reloading of RAS with GTP, reducing the overall pool of active RAS and attenuating downstream oncogenic signaling.[5][21]

Quantitative Data on SOS1 Inhibitors

| Inhibitor | Target Interaction | IC50 | Development Phase (as of recent reports) | Key Findings |

| BAY-293 | Disrupts KRAS-SOS1 interaction | 21 nM[5] | Preclinical | Selectively inhibits the KRAS-SOS1 interaction, leading to antiproliferative activity and reduction of pERK levels.[5] |

| BI-3406 | Disrupts KRAS-SOS1 interaction | ~3-6 nM (biochemical) | Clinical (Phase I)[22] | Orally bioavailable; impairs RAS activation and tumor growth in preclinical models, shows synergy with other MAPK pathway inhibitors.[23][24] |

| MRTX-0902 | Disrupts SOS1-KRAS interaction | N/A | Clinical (Phase I/II)[25] | Designed for combination with KRAS G12C inhibitors to increase the population of inactive, GDP-bound KRAS available for covalent modification.[26] |

Experimental Protocols

Studying SOS1 GEF activity requires a combination of biochemical, biophysical, and cell-based assays.

Protocol 1: In Vitro Guanine Nucleotide Exchange (GEF) Assay

This protocol describes a common fluorescence-based method to directly measure the rate of nucleotide exchange.

Objective: To quantify the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on a purified RAS protein.

Materials:

-

Purified recombinant human RAS protein (e.g., KRAS)

-

Purified recombinant human SOS1 catalytic domain (SOScat)

-

Mant-GDP (N-methyl-3'-O-anthranoyl-2'-deoxy-GDP) or BODIPY-FL-GDP

-

GTP solution (non-hydrolyzable GTPγS can be used to prevent hydrolysis)

-

GEF reaction buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 10 mM MgCl₂)

-

Fluorescence plate reader

Methodology:

-

Loading RAS with Fluorescent GDP: Incubate purified RAS protein with a 5-10 fold molar excess of mant-GDP in the presence of EDTA to chelate Mg²⁺ and facilitate nucleotide exchange. After incubation, add excess MgCl₂ to lock the nucleotide in place.

-

Purification: Remove excess, unbound mant-GDP using a desalting column (e.g., G-25) equilibrated with GEF reaction buffer.

-

Reaction Setup: In a 96-well black plate, set up reactions containing the mant-GDP-loaded RAS at a fixed concentration (e.g., 1 µM).

-

Initiate Exchange: Initiate the reaction by adding a mixture of the SOS1 protein (at various concentrations for titration) and a large excess of unlabeled GTP (e.g., 1 mM). A control reaction should be run without SOS1 to measure the intrinsic (uncatalyzed) exchange rate.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., Ex: 360 nm, Em: 440 nm for mant).[27] Monitor the decrease in fluorescence intensity over time as the fluorescent mant-GDP is released and replaced by non-fluorescent GTP.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the initial rate of exchange from the slope of the curve. Plot the rates against SOS1 concentration to determine catalytic parameters.

Protocol 2: RAS Activation Pull-Down Assay

Objective: To measure the amount of active, GTP-bound RAS in cells as an indirect readout of SOS1 activity.

Materials:

-

Cell culture expressing target proteins

-

Cell lysis buffer (containing protease/phosphatase inhibitors)

-

RAF1-RBD (RAS-binding domain) fused to GST, bound to glutathione-agarose beads

-

Antibodies: anti-pan-RAS, secondary HRP-conjugated antibody

-

SDS-PAGE and Western blotting equipment

Methodology:

-

Cell Treatment: Culture cells to desired confluency. Treat with stimuli (e.g., growth factors) or inhibitors as required by the experiment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

Pull-Down: Incubate a standardized amount of protein lysate (e.g., 500 µg) with GST-RAF-RBD beads for 1-2 hours at 4°C with rotation. The RBD of RAF specifically binds to the GTP-bound conformation of RAS.

-

Washing: Pellet the beads by centrifugation and wash 3-4 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-pan-RAS antibody to detect the amount of pulled-down (active) RAS.

-

Total RAS Control: Run a small fraction of the initial cell lysate on the same gel ("input" or "total RAS") to ensure equal protein loading between samples.

-

Densitometry: Quantify band intensity to determine the relative amount of RAS-GTP compared to total RAS across different conditions.

Conclusion

The guanine nucleotide exchange factor activity of SOS1 is a master regulatory node in cellular signaling. Its intricate control through autoinhibition, membrane recruitment, and allosteric feedback ensures that the activation of RAS is a tightly orchestrated event. The critical dependence of many RAS-driven cancers on SOS1 activity has validated it as a prime target for drug development.[23][28] Ongoing research into the structural and mechanistic nuances of SOS1 function, aided by the experimental protocols outlined herein, continues to pave the way for novel therapeutic strategies aimed at disrupting the SOS1:RAS axis in cancer and other diseases.

References

- 1. SOS1 - Wikipedia [en.wikipedia.org]

- 2. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. pnas.org [pnas.org]

- 6. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]

- 7. researchgate.net [researchgate.net]

- 8. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Allosteric KRas4B Can Modulate SOS1 Fast and Slow Ras Activation Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural landscape of the proline-rich domain of Sos1 nucleotide exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Sos1: A guanine nucleotide exchange factor for ras that binds to GRB2 (Journal Article) | OSTI.GOV [osti.gov]

- 16. Reactome | SOS1-mediated nucleotide exchange of RAS (EGF:EGFR:GRB2:SOS1) [reactome.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural characterization of 14-3-3ζ in complex with the human Son of sevenless homolog 1 (SOS1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. cicancer.org [cicancer.org]

- 24. researchgate.net [researchgate.net]

- 25. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 26. rcsb.org [rcsb.org]

- 27. tebubio.com [tebubio.com]

- 28. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

The SOS1-RAS Interaction: A Critical Node in Oncogenesis and a Prime Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between the Son of Sevenless 1 (SOS1) protein and the RAS family of small GTPases stands as a pivotal regulatory checkpoint in cellular signaling. Dysregulation of this interaction is a hallmark of numerous human cancers, making the SOS1-RAS axis a focal point of intense research and a promising frontier for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the SOS1-RAS interaction, its role in oncogenesis, and the methodologies employed to study and therapeutically target this critical cellular process.

The SOS1-RAS Signaling Axis: A Mechanistic Overview

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins.[1][2] RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS, thereby triggering a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival.[1][2]

A key feature of the SOS1-RAS interaction is its allosteric regulation. RAS-GTP can bind to a distinct allosteric site on SOS1, leading to a significant enhancement of its GEF activity.[2] This positive feedback loop results in a rapid and robust amplification of RAS signaling. In the context of oncogenesis, mutations in RAS can lock the protein in a constitutively active GTP-bound state, leading to persistent downstream signaling and uncontrolled cell growth.[1] Notably, even in the presence of mutant RAS, cancer cells often remain dependent on SOS1 for the activation of wild-type RAS isoforms, highlighting the therapeutic potential of targeting SOS1.[2]

Quantitative Analysis of SOS1-RAS Interaction and Inhibition

The development of small molecule inhibitors targeting the SOS1-RAS interaction is a rapidly advancing field. A variety of biochemical and biophysical assays have been employed to quantify the binding affinity of these inhibitors and their impact on SOS1's catalytic activity. The following tables summarize key quantitative data for prominent SOS1 inhibitors.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |

| BAY-293 | KRAS-SOS1 Interaction Assay | SOS1 | 21 | [1][3][4][5] |

| pERK Inhibition (K-562 cells) | Cellular | ~1090 | [3] | |

| pERK Inhibition (HeLa cells) | Cellular | sub-micromolar | [3] | |

| BI-3406 | SOS1-KRAS Interaction Assay | SOS1 | 6 | [6][7] |

| SOS1-KRAS G12D/G12C Interaction | SOS1 | single digit nM | [8] | |

| RAS-GTP Levels (NCI-H358, A549 cells) | Cellular | 83-231 | [8] | |

| pERK formation (NCI-H358 cells) | Cellular | 4 | [9] | |

| Cellular Proliferation (NCI-H358 cells) | Cellular | 24 | [9] | |

| MRTX0902 | SOS1-KRAS WT Interaction | SOS1 | 13.8 | [10][11] |

| SOS1-KRAS G12D Interaction | SOS1 | 16.6 | [10][11] | |

| SOS1-KRAS G12V Interaction | SOS1 | 24.1 | [10][11] | |

| SOS1-KRAS G12C Interaction | SOS1 | 30.7 | [10][11] | |

| SOS1-mediated GTP Exchange (HTRF) | SOS1 | 15 | [10][11] | |

| pERK Inhibition (MKN1 cells) | Cellular | 39.6 | [11] | |

| Cell Viability (various cancer cell lines) | Cellular | <250 | [11] |

| Molecule | Interaction | Method | Kᵢ (nM) | K_d (nM) | Reference(s) |

| MRTX0902 | MRTX0902 - SOS1 | Biochemical Assay | 2.1 | [10][11] | |

| SIAIS562055 | SIAIS562055 - SOS1 | Surface Plasmon Resonance | 95.9 | [11] | |

| KRAS V14I | KRAS V14I - SOS1 | Microscale Thermophoresis | 220 | [12] | |

| KRAS WT | KRAS WT - SOS1 | Microscale Thermophoresis | 8300 | [12] |

Visualizing the SOS1-RAS Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the core SOS1-RAS signaling pathway and a typical experimental workflow for identifying inhibitors of this interaction.

Caption: The SOS1-RAS signaling pathway, illustrating upstream activation, the RAS GTP/GDP cycle, and downstream effector cascades.

Caption: A typical experimental workflow for the discovery and development of SOS1-RAS interaction inhibitors.

Detailed Experimental Protocols

A rigorous and reproducible experimental approach is paramount to advancing our understanding of the SOS1-RAS interaction. This section provides detailed methodologies for key experiments cited in the field.

SOS1-Mediated Guanine Nucleotide Exchange (GEF) Assay

This assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on RAS.

Materials:

-

Purified recombinant human SOS1 (catalytic domain)

-

Purified recombinant human KRAS (or other RAS isoform)

-

BODIPY-FL-GTP or mant-GTP (fluorescent GTP analog)

-

GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

384-well black microplate

-

Plate reader capable of fluorescence detection

Protocol:

-

RAS-GDP Loading: Incubate KRAS protein with a 10-fold molar excess of GDP in assay buffer for 30 minutes at room temperature to ensure all RAS is in the GDP-bound state.

-

Compound Pre-incubation: In the microplate, add 2 µL of test compound at various concentrations (in DMSO) to wells. For control wells, add 2 µL of DMSO.

-

Reaction Initiation: Prepare a reaction mix containing RAS-GDP (final concentration ~100 nM) and SOS1 (final concentration ~10 nM) in assay buffer. Add 18 µL of this mix to each well containing the compound/DMSO. Incubate for 15 minutes at room temperature.

-

Nucleotide Exchange: Initiate the exchange reaction by adding 5 µL of fluorescent GTP analog (e.g., BODIPY-FL-GTP, final concentration ~200 nM) to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity every 30 seconds for 30-60 minutes using a plate reader. The excitation/emission wavelengths will depend on the fluorescent label used (e.g., ~485/520 nm for BODIPY-FL).

-

Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. Plot the initial rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between SOS1 and RAS or small molecule inhibitors.[13][14][15][16][17]

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant SOS1 protein (ligand)

-

Purified recombinant KRAS protein or small molecule inhibitor (analyte)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Protocol:

-

Ligand Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the SOS1 protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU).

-

Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the analyte (KRAS protein or small molecule inhibitor) in running buffer.

-

Inject the different concentrations of the analyte over the immobilized SOS1 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow the dissociation of the analyte by flowing running buffer over the surface for a defined dissociation time (e.g., 300-600 seconds).

-

-

Surface Regeneration:

-

If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kₐ) and dissociation (k_d) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_D) is calculated as k_d/kₐ.

-

RAS Activation Pulldown Assay

This assay measures the levels of active, GTP-bound RAS in cell lysates.[18][19][20][21][22]

Materials:

-

Cell culture reagents

-

Test compound

-

Lysis/Binding/Wash Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.

-

RAF1-RBD (RAS Binding Domain) fused to GST, bound to glutathione-agarose beads.

-

Anti-RAS antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat with the test compound or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation:

-

Determine the protein concentration of the cleared lysates.

-

Incubate equal amounts of protein (e.g., 500 µg - 1 mg) with RAF1-RBD-glutathione-agarose beads for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C).

-

Wash the beads three times with Lysis/Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-RAS antibody to detect the amount of active RAS that was pulled down.

-

It is recommended to also run a Western blot for total RAS from the input lysates to normalize the results.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. The level of active RAS is expressed as the ratio of pulled-down RAS to total RAS.

-

Conclusion

The SOS1-RAS interaction represents a critical signaling hub in normal cellular physiology and a key vulnerability in a significant portion of human cancers. The continued development of sophisticated experimental techniques and the discovery of potent and selective small molecule inhibitors are paving the way for novel therapeutic strategies targeting this interaction. This technical guide provides a foundational understanding of the SOS1-RAS axis and the methodologies used to investigate it, with the aim of empowering researchers and drug developers in their quest to translate this fundamental biological knowledge into effective cancer therapies.

References

- 1. pnas.org [pnas.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [opnme.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. watermark02.silverchair.com [watermark02.silverchair.com]

- 12. researchgate.net [researchgate.net]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. nicoyalife.com [nicoyalife.com]

- 15. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 16. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 17. affiniteinstruments.com [affiniteinstruments.com]

- 18. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 19. benchchem.com [benchchem.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assets.fishersci.com [assets.fishersci.com]

Preliminary Studies on SOS1 Inhibitors and Their Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on Son of Sevenless 1 (SOS1) inhibitors, a promising class of targeted therapies for cancers driven by aberrant RAS signaling. This document details the mechanism of action, summarizes key quantitative data for prominent inhibitor compounds, outlines experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Mutations in the RAS family of small GTPases (KRAS, HRAS, NRAS) are among the most prevalent oncogenic drivers in human cancers, yet have long been considered "undruggable." A promising therapeutic strategy that has emerged is the indirect inhibition of RAS activation. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS by catalyzing the exchange of GDP for GTP.[1] By blocking the interaction between SOS1 and RAS, small molecule inhibitors can effectively prevent RAS activation and downstream signaling through pathways such as the MAPK/ERK cascade, thereby inhibiting cancer cell proliferation.[2] This guide focuses on the preclinical data of key SOS1 inhibitors and the methodologies used to characterize them.

Data Presentation: Quantitative Activity of SOS1 Inhibitors

The following tables summarize the in vitro efficacy of several lead SOS1 inhibitor compounds from preliminary studies. The data is presented to facilitate comparison across different assays and compounds.

Table 1: Biochemical Activity of SOS1 Inhibitors

| Compound | Assay | Target Interaction | IC50 (nM) | Reference |

| BI-3406 | SOS1-KRAS Interaction | SOS1-KRAS | 6 | [1] |

| SOS1-GDP-loaded KRAS Interaction | SOS1-KRAS | 5 | [3] | |

| BAY-293 | KRAS-SOS1 Interaction | KRAS-SOS1 | 21 | [4][5][6] |

| RGT-018 | SOS1-KRAS G12D Interaction | SOS1-KRAS | 8 | [7] |

| SOS1-KRAS G12C Interaction | SOS1-KRAS | 19 | [7] | |

| Compound 8u | Biochemical Assay | SOS1-KRAS | Comparable to BI-3406 | [8][9] |

Table 2: Cellular Activity of SOS1 Inhibitors

| Compound | Cell Line | KRAS Mutation | Assay | IC50 (nM) | Reference |

| BI-3406 | NCI-H358 | G12C | pERK Formation | 4 | [3] |

| NCI-H358 | G12C | 3D Proliferation | 24 | [3] | |

| DLD-1 | G13D | pERK Formation | 24 | [3][10] | |

| DLD-1 | G13D | 3D Proliferation | 36 | [3][10] | |

| KRAS G12/G13 mutants | G12/G13 | 3D Proliferation | 9 - 220 | [11] | |

| NCI-H358 (SOS2 knockout) | G12C | pERK Inhibition | Enhanced vs parental | [12] | |

| BAY-293 | K-562 | WT | pERK Inhibition | 180 | [13] |

| HeLa | - | RAS Activation | 410 | [13] | |

| K-562, MOLM-13 | WT | Antiproliferative | ~1000 | [13] | |

| NCI-H358, Calu-1 | G12C | Antiproliferative | ~3000 | [13] | |

| RGT-018 | NCI-H358 | G12C | pERK Inhibition | 10 | [7] |

| MIA PaCa-2 | G12C | pERK Inhibition | 9 | [7] | |

| NCI-H358 | G12C | 3D Growth | 36 | [7] | |

| MIA PaCa-2 | G12C | 3D Growth | 44 | [7] | |

| Various KRAS G12/G13, SOS1, EGFR mutants | Various | 3D Growth | 30 - 633 | [7] | |

| Compound 8u | MIA PaCa-2 | G12C | 3D Growth | 27.7 - 459 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines for key experiments cited in the study of SOS1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay

This assay is used to quantify the inhibitory effect of compounds on the interaction between SOS1 and KRAS.

-

Principle: The assay utilizes tagged recombinant KRAS and SOS1 proteins. When the proteins interact, two fluorophore-labeled antibodies, one for each protein's tag, are brought into proximity, generating a FRET signal. Inhibitors that disrupt the protein-protein interaction will cause a decrease in the HTRF signal.[14][15][16]

-

Materials:

-

Procedure:

-

Dispense test compounds or standards into the assay plate.[14][15]

-

Add a pre-mixed solution of GTP and Tag1-KRAS protein.[14][15]

-

Add a pre-mixed solution of the HTRF detection antibodies.[14][15]

-

Incubate the plate at room temperature for a specified time.

-

Read the HTRF signal on a compatible plate reader.

-

Calculate the percent inhibition and determine IC50 values.

-

Phospho-ERK (p-ERK) Western Blotting

This cellular assay measures the inhibition of downstream MAPK signaling.

-

Principle: Western blotting is used to detect the levels of phosphorylated ERK, a key downstream effector of the RAS-MAPK pathway. A reduction in p-ERK levels in inhibitor-treated cells indicates successful target engagement and pathway inhibition.

-

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of the SOS1 inhibitor for a specified duration.[17] Include vehicle-treated and positive controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[17][19]

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (e.g., anti-p-ERK1/2) overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to normalize the p-ERK signal.[17]

-

Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

-

Synthesis of Pyrido[2,3-d]pyrimidin-7-one based SOS1 Inhibitors

This outlines a general synthetic scheme for a class of potent SOS1 inhibitors.

-

General Scheme: The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives often involves a multi-step process starting from commercially available materials. The core scaffold is constructed, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).[8][9]

-

Key Intermediates and Reactions:

-

The synthesis may begin with the construction of a substituted pyridine ring.

-

Cyclization reactions are then employed to form the pyrimidinone ring system.

-

Substitutions at different positions of the pyrido[2,3-d]pyrimidin-7-one core are achieved through reactions like nucleophilic aromatic substitution.[8][9]

-

For example, the synthesis of compound 8u involved the construction of the core scaffold followed by the introduction of specific side chains to enhance potency and drug-like properties.[8]

-

Synthesis of MRTX0902

The synthesis of the clinical candidate MRTX0902 involves a multi-step route to construct its complex pyrido[3,4-d]pyridazine core and install the chiral amine moiety.[20][21]

-

Key Steps:

-

Heck Coupling: The synthesis starts with a Heck coupling reaction.[20][21]

-

Cyclization: A cyclization reaction with hydrazine hydrate forms the pyridopyridazinone core.[20][21]

-

Chlorination: The intermediate is then chlorinated using POCl3.[20][21]

-

Iterative Nucleophilic Aromatic Substitution (SNAr): The final steps involve two sequential SNAr reactions to introduce the chiral amine and the morpholine group to complete the synthesis of MRTX0902.[20][21]

-

Visualizations

The following diagrams illustrate key concepts related to SOS1 inhibition.

Caption: The SOS1-RAS-MAPK signaling pathway.

Caption: A general experimental workflow for SOS1 inhibitor discovery.

Caption: The logical cascade of SOS1 inhibition's therapeutic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pardon Our Interruption [opnme.com]

- 11. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 14. revvity.com [revvity.com]

- 15. revvity.com [revvity.com]

- 16. revvity.com [revvity.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Pivotal Role of SOS1 Ligand Intermediate-6 in the Advancement of Novel PROTACs

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a high-value target in oncology, particularly for cancers driven by RAS mutations. The development of Proteolysis Targeting Chimeras (PROTACs) that can induce the degradation of SOS1 represents a promising therapeutic strategy. Central to the synthesis of these innovative cancer therapies is SOS1 Ligand intermediate-6 , a key chemical building block. This technical guide provides a comprehensive overview of this intermediate, its application in the development of potent SOS1-targeting PROTACs, and the associated experimental methodologies.

The SOS1 Signaling Pathway: A Key Target in Oncology

SOS1 plays a critical role in the activation of RAS proteins, which are central regulators of cell growth, differentiation, and survival. The SOS1-mediated exchange of GDP for GTP on RAS proteins initiates downstream signaling cascades, most notably the MAPK/ERK pathway. In many cancers, mutations in RAS lead to its constitutive activation, driving uncontrolled cell proliferation. Targeting SOS1 offers a therapeutic strategy to indirectly inhibit this oncogenic signaling.

This compound: A Foundation for PROTAC Synthesis

This compound is a crucial precursor in the multi-step synthesis of SOS1-targeting PROTACs. While specific quantitative data for the intermediate itself is not extensively published, its structural features, particularly a quinazoline core, are designed to enable covalent linkage to an E3 ligase-recruiting ligand via a flexible linker. The synthesis of potent PROTACs like P7, for example, utilizes a quinazoline scaffold with hydroxyl groups at the 6- and 7-positions as anchor points for linker attachment. This modular design allows for the systematic optimization of PROTAC properties by modifying the linker length and composition, as well as the choice of E3 ligase ligand.

Quantitative Analysis of Lead SOS1 PROTACs

The development of PROTACs from this compound has led to the identification of highly potent degraders of the SOS1 protein. Below is a summary of the key quantitative data for two prominent examples, P7 and SIAIS562055.

| Compound | Target | E3 Ligase Ligand | Kd (SOS1) | IC50 (KRAS-SOS1 Interaction) | DC50 | Max Degradation (Dmax) | Cell Line(s) | Reference(s) |

| P7 | SOS1 | Lenalidomide (CRBN) | Not Reported | Not Reported | 0.59 µM (SW620), 0.75 µM (HCT116), 0.19 µM (SW1417) at 24h | Up to 92% | SW620, HCT116, C2BB, SW1417 | [1] |

| SIAIS562055 | SOS1 | CRBN Ligand | 95.9 nM | 95.7 nM (KRAS G12C), 134.5 nM (KRAS G12D) | 62.5 nM (K562), 8.4 nM (KU812) | Not Reported | K562, KU812, MIA PaCa-2 | [2][3] |

Experimental Protocols for PROTAC Development and Characterization

The successful development of SOS1-targeting PROTACs relies on a suite of robust biochemical and cellular assays. The following sections detail the methodologies for key experiments.

PROTAC-Mediated Protein Degradation Assay via Western Blot

Objective: To quantify the reduction in cellular SOS1 protein levels following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-